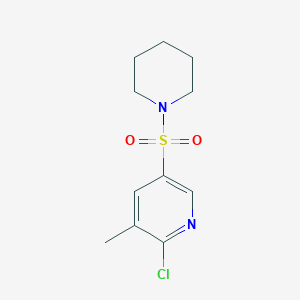

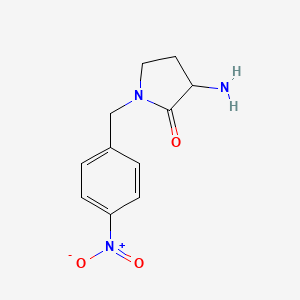

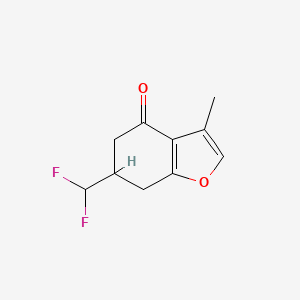

![molecular formula C10H11N3O4S B11790799 4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11790799.png)

4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole is a compound belonging to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethylsulfonyl group at the 4-position and a nitro group at the 5-position of the benzimidazole ring. Imidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles . Another approach involves the use of multicomponent reactions, where α-azido chalcones, aryl aldehydes, and anilines are reacted in the presence of erbium triflate as a catalyst .

Industrial Production Methods

Industrial production of imidazole derivatives often employs efficient and scalable methods. One such method is the one-pot synthesis of triaryl imidazoles in room temperature ionic liquids, which offers excellent yields and simple work-up procedures . This method is advantageous for large-scale production due to its efficiency and the ability to recycle the ionic liquid used in the reaction.

化学反応の分析

反応の種類

4-((エチルスルホニル)メチル)-5-ニトロ-1H-ベンゾ[d]イミダゾールは、以下を含むさまざまな化学反応を起こします。

酸化: ニトロ基は、適切な条件下でアミノ基に還元できます。

還元: ニトロ基は、触媒の存在下での水素ガスなどの還元剤を使用してアミノ基に還元できます。

置換: エチルスルホニル基は、求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: パラジウム触媒を伴う水素ガスや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: 求核置換反応では、通常、エトキシドナトリウムやtert-ブトキシドカリウムなどの試薬が関与します。

生成される主な生成物

還元: ニトロ基の還元により、4-((エチルスルホニル)メチル)-5-アミノ-1H-ベンゾ[d]イミダゾールが生成されます。

置換: エチルスルホニル基の求核置換により、さまざまな置換ベンゾイミダゾール誘導体が生成される可能性があります。

4. 科学研究への応用

4-((エチルスルホニル)メチル)-5-ニトロ-1H-ベンゾ[d]イミダゾールは、幅広い科学研究の応用を持っています。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 抗菌活性や抗癌活性など、潜在的な生物学的活性を研究されています。

医学: イミダゾール誘導体は、さまざまな疾患の治療における治療の可能性を探求されています。

科学的研究の応用

4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases.

Industry: The compound is used in the development of functional materials and catalysts

作用機序

4-((エチルスルホニル)メチル)-5-ニトロ-1H-ベンゾ[d]イミダゾールの作用機序は、特定の分子標的や経路との相互作用を伴います。ニトロ基は、細胞成分と相互作用する反応性中間体を形成するために還元を受ける可能性があります。エチルスルホニル基は、化合物の親油性を高め、細胞への浸透を促進する可能性があります。 この化合物の生物学的活性は、酵素機能や細胞プロセスを阻害する能力に起因することが多いです .

類似化合物との比較

類似化合物

4-メチルイミダゾール: 医薬品や有機合成の前駆体として使用されていることで知られています.

2,4,5-トリ置換イミダゾール: これらの化合物は、多様な生物学的活性を示し、医薬品化学で使用されています.

独自性

4-((エチルスルホニル)メチル)-5-ニトロ-1H-ベンゾ[d]イミダゾールは、エチルスルホニル基とニトロ基の両方が存在することでユニークであり、これらは異なる化学的および生物学的特性を与えます。

特性

分子式 |

C10H11N3O4S |

|---|---|

分子量 |

269.28 g/mol |

IUPAC名 |

4-(ethylsulfonylmethyl)-5-nitro-1H-benzimidazole |

InChI |

InChI=1S/C10H11N3O4S/c1-2-18(16,17)5-7-9(13(14)15)4-3-8-10(7)12-6-11-8/h3-4,6H,2,5H2,1H3,(H,11,12) |

InChIキー |

NTALMHQKVVWKOL-UHFFFAOYSA-N |

正規SMILES |

CCS(=O)(=O)CC1=C(C=CC2=C1N=CN2)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。